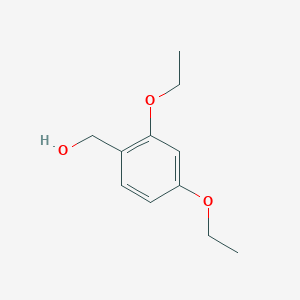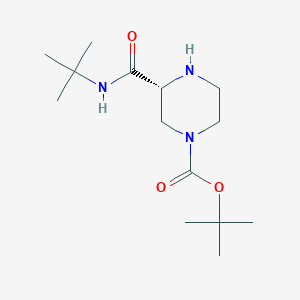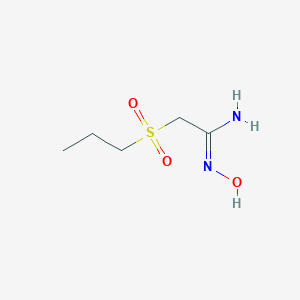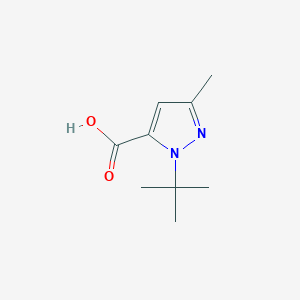
Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate
Übersicht
Beschreibung
Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate, also known as compound 1, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 is not fully understood. However, studies have shown that it acts as an inhibitor of various enzymes, including acetylcholinesterase and topoisomerase II. The inhibition of these enzymes leads to the disruption of cellular processes, resulting in the observed biological activity of this compound 1.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and acetylcholinesterase inhibitory activity, it has also been shown to have anti-inflammatory and antioxidant activity. These effects could be useful in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 in lab experiments is its synthetic accessibility. The synthesis of this compound 1 is relatively straightforward and can be achieved using commercially available starting materials. Additionally, this compound 1 has shown potent biological activity, making it a useful tool for studying various biological processes. However, one limitation of using this compound 1 in lab experiments is its moderate yield, which could limit its availability for large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1. One direction is the development of new synthetic methods to improve the yield and purity of the this compound. Another direction is the exploration of its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders. Additionally, the study of its mechanism of action could lead to the development of new drugs that target the enzymes inhibited by this compound 1. Finally, the development of new catalysts based on the structure of this compound 1 could lead to the development of new and more efficient organic reactions.
Wissenschaftliche Forschungsanwendungen
Compound 1 has shown potential applications in various scientific fields. In the field of medicine, it has been studied for its anti-tumor activity. A study conducted on human breast cancer cells showed that Ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate 1 inhibited cell growth and induced apoptosis, making it a potential candidate for the development of anti-cancer drugs. In the field of biology, this compound 1 has been studied for its activity as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease. In the field of chemistry, this compound 1 has been studied for its ability to catalyze organic reactions, making it a potential candidate for the development of new catalysts.
Eigenschaften
CAS-Nummer |
162686-37-5 |
|---|---|
Molekularformel |
C29H30N2O4 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
ethyl 1-benzyl-3-(dibenzylcarbamoyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C29H30N2O4/c1-2-35-28(34)29(18-26(32)31(22-29)21-25-16-10-5-11-17-25)27(33)30(19-23-12-6-3-7-13-23)20-24-14-8-4-9-15-24/h3-17H,2,18-22H2,1H3 |
InChI-Schlüssel |
WLCXFYNUSPRYBT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC(=O)N(C1)CC2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)C1(CC(=O)N(C1)CC2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Synonyme |
ETHYL 1-BENZYL-3-(DIBENZYLCARBAMOYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)



![1-[4-(Methylsulfonyl)phenyl]piperazine](/img/structure/B62840.png)




![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)
